molecular formula C20H18N2O4 B14903759 (S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid

(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid

Cat. No.: B14903759
M. Wt: 350.4 g/mol
InChI Key: ZVMIQRBGSKEZLK-IRXDYDNUSA-N
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Description

(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid is a complex organic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused imidazole and isoquinoline ring system, which is further substituted with a phenylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylpropanoic acid moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Chiral resolution: The final product is often obtained as a single enantiomer through chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid include other imidazoisoquinolines and related heterocyclic compounds. Examples include:

    Imiquimod: An imidazoquinoline with antiviral and antitumor properties.

    Resiquimod: Another imidazoquinoline with immunomodulatory effects.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of an imidazoisoquinoline core with a phenylpropanoic acid moiety may confer unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-3-phenylpropanoic acid

InChI

InChI=1S/C20H18N2O4/c23-18-16-11-14-8-4-5-9-15(14)12-21(16)20(26)22(18)17(19(24)25)10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2,(H,24,25)/t16-,17-/m0/s1

InChI Key

ZVMIQRBGSKEZLK-IRXDYDNUSA-N

Isomeric SMILES

C1[C@H]2C(=O)N(C(=O)N2CC3=CC=CC=C31)[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC3=CC=CC=C31)C(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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